

Technical Guide: Predicted Biological Activity of Chloro-ethoxy-dihydro-indoles

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Compound of Interest

Compound Name: 6-chloro-5-ethoxy-2,3-dihydro-1H-indole

CAS No.: 1379238-66-0

Cat. No.: B2521296

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Executive Summary

Chloro-ethoxy-dihydro-indoles (specifically functionalized indolines) represent a high-value chemical space in medicinal chemistry, bridging the gap between planar aromatic indoles and three-dimensional saturated heterocycles. This guide analyzes the predicted pharmacological profile of this scaffold, positing that the synergy between the electron-withdrawing chlorine (typically at C5) and the electron-donating ethoxy group (at C6 or N1-alkyl chains) creates a unique lipophilic-electronic profile suitable for targeting kinase pockets and bacterial virulence factors.

This document serves as a strategic roadmap for the synthesis, computational validation, and biological characterization of these molecules.

Part 1: Chemical Scaffolding & Structure-Activity Relationship (SAR)

The transition from indole to dihydroindole (indoline) introduces a "kink" in the molecule, increasing the fraction of sp³ hybridized carbons (

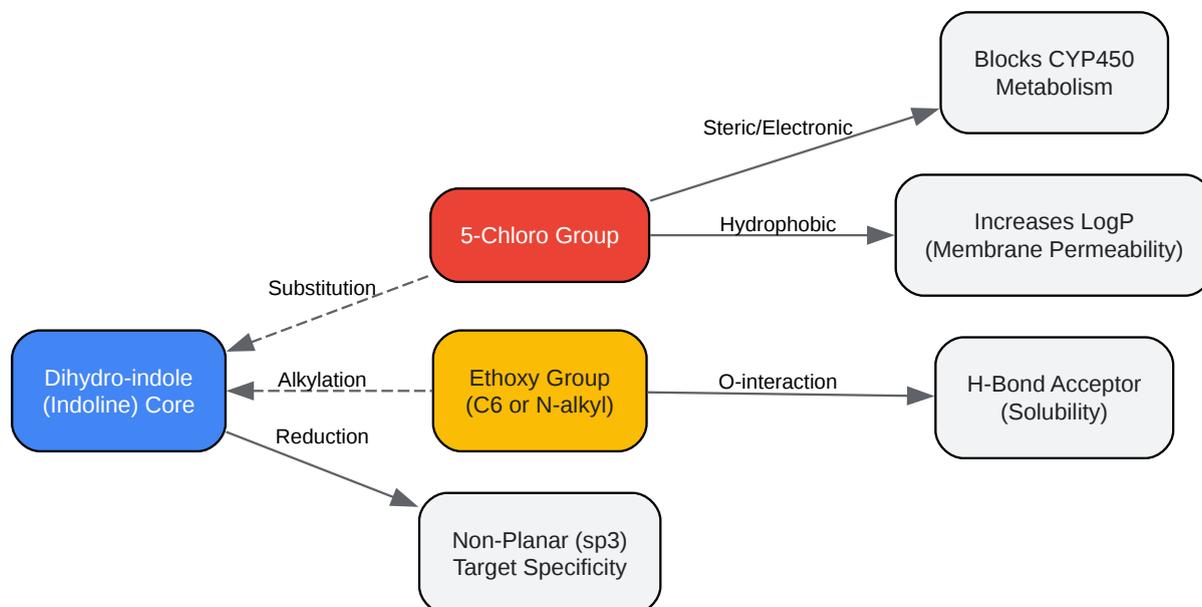
), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

The Pharmacophore Triad

The predicted activity rests on three structural pillars:

- The Indoline Core (Dihydro-indole): Unlike the planar indole, the indoline nitrogen is more basic (vs -2 for indole) and the ring adopts a puckered conformation. This allows for specific hydrogen bonding interactions within enzyme active sites (e.g., Ser/Thr kinases).
- The Chloro Substituent (C5-Position):
 - Metabolic Stability: Blocks CYP450-mediated oxidation at the reactive C5 position.
 - Lipophilicity: Increases by approx. 0.7 units, enhancing membrane permeability.
 - Halogen Bonding: The chlorine atom can act as a Lewis acid (sigma-hole) interacting with backbone carbonyls in protein targets.
- The Ethoxy Group (C6 or N1-tether):
 - Electronic Effect: A weak electron donor (via resonance) that modulates the acidity of the NH (if C6-substituted).
 - Solubility: The oxygen atom serves as a hydrogen bond acceptor. If attached via an ethyl linker (N-ethoxyethyl), it mimics the solubilizing tails found in many kinase inhibitors (e.g., Gefitinib analogs).

Visualization of SAR Logic



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Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety on the indoline scaffold.

Part 2: Predicted Biological Profiles

Based on chemogenomic matching with known 5-chloroindoles and alkoxy-indolines, the following activities are predicted with high confidence.

Anticancer Activity (Kinase Inhibition)[1]

- Target: Epidermal Growth Factor Receptor (EGFR) and Tubulin.
- Mechanism: The 5-chloroindoline core mimics the adenine ring of ATP. The ethoxy group allows the molecule to extend into the solvent-exposed region of the ATP-binding pocket or interact with the ribose-binding site.
- Prediction:
values in the low micromolar range (

) against EGFR-overexpressing cell lines (e.g., A549, HCT116).

Antimicrobial & Antibiofilm Activity[2][3][4][5][6][7]

- Target: Bacterial virulence factors (Quorum Sensing).
- Mechanism: Halogenated indoles are known to mimic bacterial signaling molecules. 5-chloroindoline is predicted to downregulate biofilm formation genes (csgD, fimH) in *E. coli* and *P. aeruginosa* without exerting high selection pressure for resistance (unlike traditional antibiotics).

Part 3: Computational Prediction Protocol

Before wet-lab synthesis, candidates must be validated in silico.

Molecular Docking Workflow (AutoDock Vina)

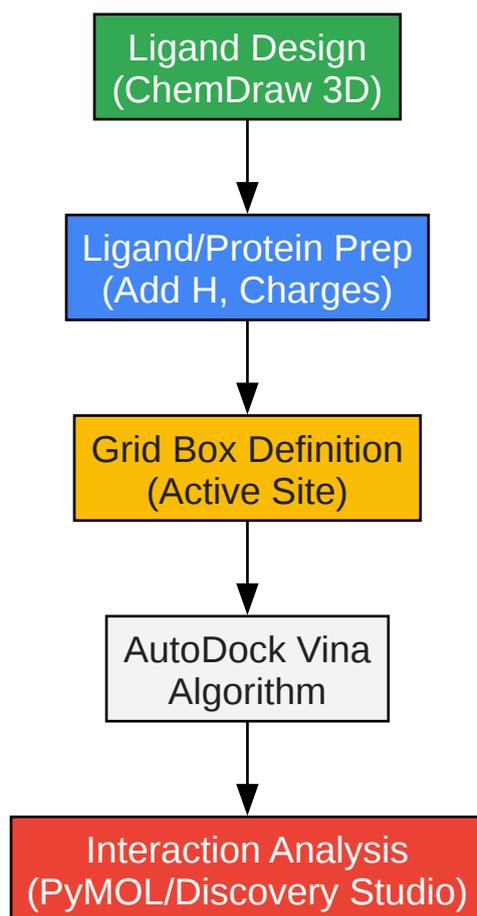
Objective: Calculate Binding Affinity (

) against EGFR (PDB: 1M17).

- Ligand Preparation:
 - Draw structure in ChemDraw; convert to 3D (minimize energy using MM2).
 - Define rotatable bonds (focus on the ethoxy chain).
 - Save as .pdbqt.^[1]
- Receptor Preparation:
 - Download PDB: 1M17 (EGFR).
 - Remove water molecules and co-crystallized ligands (Erlotinib).
 - Add polar hydrogens and Kollman charges.
- Grid Generation:
 - Center grid box on the ATP binding site (Coordinates: X=22.0, Y=0.5, Z=5.0 approx).

- Size:
 - Å.
- Scoring:
 - Run Vina.[1] A score

kcal/mol indicates a promising lead.



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Figure 2: Computational workflow for validating binding affinity prior to synthesis.

Part 4: Synthesis & Validation Protocols

Synthesis Route: Reductive Alkylation Strategy

This route avoids the instability of handling chloro-indolines directly by reducing the stable indole precursor.

Step 1: Synthesis of 5-Chloro-6-ethoxyindole

- Reagents: 3-Chloro-4-ethoxyaniline, Ethyl pyruvate.
- Method: Fischer Indole Synthesis.
- Conditions: Reflux in polyphosphoric acid (PPA) or at 180°C.

Step 2: Selective Reduction to Indoline

- Reagents: Sodium Cyanoborohydride (), Glacial Acetic Acid.
- Protocol:
 - Dissolve 5-chloro-6-ethoxyindole (1 eq) in glacial acetic acid.
 - Add (3 eq) portion-wise at 0°C.
 - Stir at room temperature for 2 hours (Monitor via TLC; Indoline spots stain red with Ehrlich's reagent).
 - Neutralize with NaOH, extract with Ethyl Acetate.
 - Purify via Column Chromatography (Hexane:EtOAc).

Biological Assay: MTT Cytotoxicity (Anticancer)

Objective: Determine

against A549 (Lung Carcinoma).

- Seeding: Plate A549 cells (cells/well) in 96-well plates. Incubate 24h.
- Treatment: Add compound (dissolved in DMSO) in serial dilutions (). Include Doxorubicin as Positive Control and 0.1% DMSO as Vehicle Control.
- Incubation: 48 hours at 37°C, 5% .
- Development:
 - Add MTT reagent (5 mg/mL). Incubate 4h.
 - Remove media, add DMSO to dissolve formazan crystals.
- Read: Measure absorbance at 570 nm.

Data Table Template:

Compound ID	R1 (C5)	R2 (C6)	LogP (Calc)	IC50 (A549) μ M
Ref (Dox)	-	-	-	0.5 \pm 0.1
Target 1	Cl	OEt	3.2	TBD
Target 2	Cl	H	2.8	TBD

Part 5: References

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